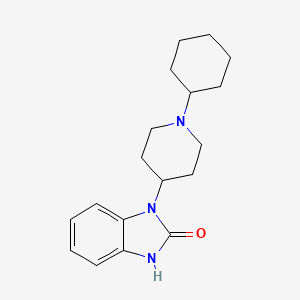
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring fused with a benzimidazole moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexylamine derivative.
Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced through a condensation reaction with an appropriate benzimidazole precursor.
Coupling of the Two Rings: The final step involves coupling the piperidine and benzimidazole rings under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or benzimidazole rings are replaced with other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the piperidine or benzimidazole rings.
Applications De Recherche Scientifique
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1-Cyclohexyl-piperidin-4-yl)-1,3-dihydro-benzoimidazol-2-one can be compared with other similar compounds, such as:
1-(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride: This compound shares the piperidine ring but has an acetic acid moiety instead of the benzimidazole ring.
1-Cyclohexyl-4-piperidinol: This compound features a hydroxyl group on the piperidine ring, making it structurally similar but functionally different.
1-Cyclohexyl-4-piperidinone:
The uniqueness of this compound lies in its combination of the piperidine and benzimidazole rings, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H25N3O |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-(1-cyclohexylpiperidin-4-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H25N3O/c22-18-19-16-8-4-5-9-17(16)21(18)15-10-12-20(13-11-15)14-6-2-1-3-7-14/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,19,22) |
Clé InChI |
VSWSLQBTTUYKSP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)

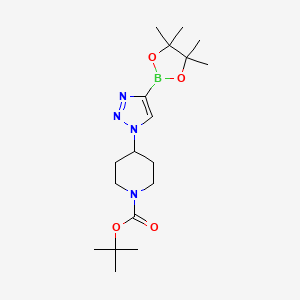
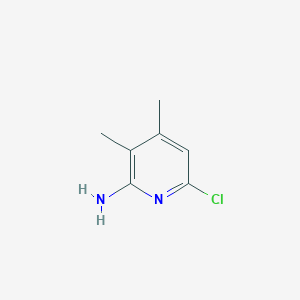

![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
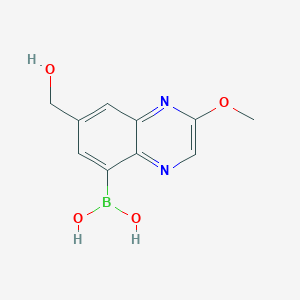
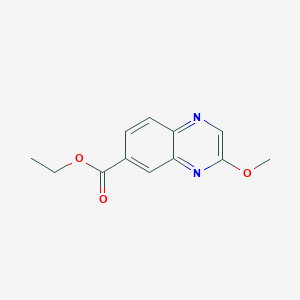
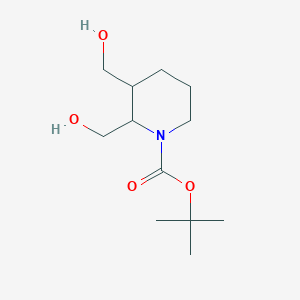
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)



